molecular formula C8H6F2O2S B2601661 2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride CAS No. 2093304-11-9

2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride

Cat. No.: B2601661
CAS No.: 2093304-11-9
M. Wt: 204.19
InChI Key: NHPUDAOXEBLXOM-AATRIKPKSA-N
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Properties

IUPAC Name

(E)-2-(4-fluorophenyl)ethenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPUDAOXEBLXOM-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CS(=O)(=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/S(=O)(=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2093304-11-9
Record name (1E)-2-(4-fluorophenyl)ethene-1-sulfonyl fluoride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride typically involves the fluorosulfonylation of the corresponding fluorosulfonyl radical (FSO2˙). This method is considered concise and efficient for producing sulfonyl fluorides . The reaction conditions often include the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .

Industrial Production Methods

Industrial production methods for sulfonyl fluorides generally focus on the fluoride–chloride exchange from the corresponding sulfonyl chlorides. Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuryl fluoride gas (SO2F2), FDIT, AISF, and various nucleophiles. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings .

Major Products

The major products formed from these reactions are typically functionalized sulfonyl fluorides, which can be further utilized in various synthetic applications .

Scientific Research Applications

2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride has found widespread applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride involves the formation of a fluorosulfonyl radical (FSO2˙), which can participate in various chemical reactions. The molecular targets and pathways involved include the interaction with nucleophiles and the formation of stable sulfonyl fluoride bonds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical transformations .

Biological Activity

2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride is a sulfonyl fluoride compound characterized by its unique structure, which includes a fluorophenyl group linked to an ethene chain and a sulfonyl fluoride functional group. This compound exhibits notable biological activity, particularly as a covalent modifier of proteins and a potent inhibitor of proteases, making it significant in medicinal chemistry and drug development.

The molecular formula for this compound is CHFNOS. The presence of the sulfonyl fluoride group (–SOF) enhances its electrophilicity, allowing it to participate in nucleophilic substitution reactions. This reactivity is crucial for its biological applications, as it can form covalent bonds with nucleophilic residues in proteins, particularly cysteine residues.

The biological activity of this compound primarily involves:

  • Covalent Modification : The sulfonyl fluoride group can irreversibly bind to active sites of enzymes, inhibiting their function. This property is particularly useful in targeting proteases that play roles in various diseases, including cancer and viral infections.
  • Selective Targeting : The compound's ability to selectively modify cysteine residues allows researchers to explore protein functions and interactions within complex biological systems.

Protease Inhibition

Research indicates that this compound serves as a strong protease inhibitor. Its irreversible binding capability makes it valuable for studying enzyme mechanisms and cellular pathways. For instance, studies have shown that it can inhibit specific proteases involved in tumor progression and viral replication processes.

Drug Development

Due to its reactivity and selectivity, this compound is being investigated as a potential therapeutic agent. Its ability to modify proteins covalently opens avenues for developing drugs targeting specific enzymes or receptors involved in disease progression.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
2-(4-Bromophenyl)ethene-1-sulfonyl fluorideBromine substituent instead of fluorineDifferent reactivity due to bromine's larger size
2-(Phenyl)ethene-1-sulfonyl fluorideNo halogen substituentLacks enhanced reactivity from halogen atoms
2-(4-Chlorophenyl)ethene-1-sulfonyl chlorideChlorine substituentChloride is less reactive than fluoride
2-(4-Methylphenyl)ethene-1-sulfonyl fluorideMethyl group as substituentAlters electronic properties compared to halogens

The unique fluorine substitution in this compound enhances its electrophilicity compared to other similar compounds, leading to increased reactivity towards nucleophiles.

Case Studies

Research studies have highlighted the effectiveness of this compound in various applications:

  • Cancer Research : A study demonstrated that this compound effectively inhibited cysteine proteases involved in tumor cell proliferation, suggesting its potential use in cancer therapeutics .
  • Viral Infections : Another investigation revealed its ability to inhibit proteases critical for viral replication, indicating its promise as an antiviral agent.

Q & A

Q. What are the common synthetic routes for 2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride?

The compound is synthesized via Pd-catalyzed C–H alkenylation , where palladium acetate (Pd(OAc)₂) and specialized ligands facilitate direct functionalization of aryl substrates. For example, a protocol using Pd(OAc)₂ (20 mol%), ligand L1 (60 mol%), and ethenesulfonyl fluoride (ESF) in chloroform achieved a 52% yield after purification by preparative thin-layer chromatography (hexane/EtOAc eluent) . Alternative methods include Rh-catalyzed enantioselective synthesis , enabling chiral sulfonyl fluoride derivatives .

Q. What are the typical chemical reactions involving this compound?

The sulfonyl fluoride group undergoes nucleophilic substitutions (e.g., with amines, thiols) under mild basic conditions (triethylamine/pyridine) to form sulfonamides or sulfonate esters . Additionally, the α,β-unsaturated system participates in 1,4-Michael additions with nucleophilic amino acids (e.g., cysteine, lysine) in proteins, forming covalent adducts detectable via fluorescence or UV-vis spectroscopy .

Q. How is this compound characterized?

Key techniques include:

  • ¹H/¹³C NMR : To confirm regioselectivity and stereochemistry of alkenylation products.
  • HPLC : For purity assessment and radiochemical conversion analysis (e.g., using Agilent C18 columns with methanol/water gradients and 0.1% Et₃N) .
  • Mass spectrometry : To verify molecular weight and isotopic labeling (e.g., ¹⁸F incorporation) .

Advanced Research Questions

Q. How can this compound be used in fluorescent probe design for protein detection?

The α,β-unsaturated sulfonyl fluoride moiety enables covalent conjugation to proteins via 1,4-Michael addition , altering π-conjugation and inducing fluorescence changes. For instance, probe CPV-ESF exhibits aggregation-induced emission (AIE) properties, allowing real-time detection of bovine serum albumin (BSA) with high sensitivity (LOD: ~10 nM) and selectivity over competing biomolecules . Experimental validation involves incubating the probe with BSA in PBS buffer (pH 7.4) and monitoring emission shifts at λₑₘ = 550–650 nm .

Q. What computational approaches predict the anti-cancer potential of derivatives?

QSAR modeling identifies critical substituents (e.g., electron-withdrawing groups on the phenyl ring) that enhance binding to Polo-like kinase 1 (Plk1), a breast cancer target. A validated QSAR model (R² = 0.85, Q² = 0.79) guided the design of derivatives with improved binding affinities (ΔG = −9.2 kcal/mol) . Molecular docking (AutoDock Vina) further prioritizes candidates by simulating interactions with Plk1’s ATP-binding pocket .

Q. How is radiochemical labeling (e.g., ¹⁸F) achieved for in vivo tracking?

¹⁸F-labeled analogs are synthesized via nucleophilic substitution with K¹⁸F/Kryptofix 222 in acetonitrile, achieving radiochemical purity >84% . Purification by semi-preparative HPLC and validation via radio-TLC ensure suitability for positron emission tomography (PET) imaging .

Q. What strategies address enantioselective synthesis challenges?

Rhodium-catalyzed asymmetric hydrogenation of vinyl sulfonyl fluorides achieves >90% enantiomeric excess (ee) using chiral phosphine ligands. Reaction optimization (solvent: toluene, 50°C, 24 h) balances yield and stereoselectivity .

Data Contradiction & Reproducibility

Q. How to resolve discrepancies in reported reaction yields?

Variability in Pd-catalyzed alkenylation yields (e.g., 52–67%) may arise from solvent polarity (HFIP vs. CHCl₃) or ligand electronic effects. Reproducibility requires strict control of:

  • Oxygen/moisture levels (use Schlenk techniques).
  • Substrate stoichiometry (ESF:aryl = 4:1).
  • Chromatographic purification (hexane/EtOAc ratios).

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